

Physical and chemical properties of 6beta-HydroxCortisol-d4.

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Compound of Interest

Compound Name: 6beta-HydroxCortisol-d4

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An In-Depth Technical Guide to 6β-Hydroxycortisol-d4 For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 6β-Hydroxycortisol-d4, a key deuterated metabolite of cortisol. This document details experimental protocols for its analysis and discusses its critical role in drug development and clinical research as a biomarker for Cytochrome P450 3A4 (CYP3A4) activity.

Core Physical and Chemical Properties

6β-Hydroxycortisol-d4 is a stable, isotopically labeled form of 6β-Hydroxycortisol. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological matrices.

Table 1: Physical and Chemical Data for 6β-Hydroxycortisol-d4

Property	Value	Source
Chemical Name	(6 β ,11 β)-6,11,17,21-Tetrahydroxypregn-4-ene-3,20-dione-d4	[1]
Synonyms	6 β ,17-Dihydroxycorticosterone-d4; 6 β ,11 β ,17 α ,21-Tetrahydroxypregn-4-en-3,20-dione-d4	[1]
CAS Number	1261254-51-6	[1]
Molecular Formula	C ₂₁ H ₂₆ D ₄ O ₆	[1]
Molecular Weight	382.48 g/mol	[1]
Appearance	White to off-white solid	[1]
Purity	>95% (via HPLC)	[2]
Storage Conditions	-20°C	[2]

Table 2: Solubility Profile

Solvent	Solubility	Notes
Methanol	50 mg/mL	Data for non-deuterated 6 β -Hydroxycortisol. Solubility of the d4 variant is expected to be similar.

Note: Detailed solubility data for 6 β -Hydroxycortisol-d4 in other organic solvents is not readily available. It is recommended to perform solubility testing for specific applications.

Spectroscopic Data:

While a specific NMR spectrum for 6 β -Hydroxycortisol-d4 is not publicly available, it can be requested from suppliers. The mass spectrometry data for the non-deuterated form shows a

precursor ion $[M+H]^+$ at m/z 379.2115.[3] For 6 β -Hydroxycortisol-d4, this would be shifted to approximately m/z 383.2368.

Metabolic Pathway and Role in Drug Development

6 β -Hydroxycortisol is a major metabolite of cortisol, formed primarily by the action of the cytochrome P450 3A4 (CYP3A4) enzyme.[4] This metabolic pathway is of significant interest in pharmacology and drug development because CYP3A4 is responsible for the metabolism of a large proportion of clinically used drugs.

The ratio of 6 β -hydroxycortisol to cortisol in urine or plasma is a well-established endogenous biomarker for CYP3A4 activity.[5] Monitoring this ratio allows researchers to assess the induction or inhibition of CYP3A4 by new drug candidates, which is a critical step in evaluating potential drug-drug interactions.[5]



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Metabolic conversion of Cortisol to 6 β -Hydroxycortisol.

Experimental Protocols

The quantification of 6 β -Hydroxycortisol and cortisol is crucial for its use as a biomarker. Below are detailed methodologies for its analysis in biological samples.

Sample Preparation: Liquid-Liquid Extraction for Urine and Plasma

This protocol is a common method for extracting steroids from biological fluids.

- To 1 mL of urine or plasma, add an appropriate amount of 6 β -Hydroxycortisol-d4 as an internal standard.
- Add 5 mL of dichloromethane or ethyl acetate.

- Vortex for 1-2 minutes to ensure thorough mixing.
- Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the organic (lower) layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.

Analytical Method: LC-MS/MS for Quantification

This method provides high sensitivity and specificity for the simultaneous quantification of cortisol and 6 β -hydroxycortisol.

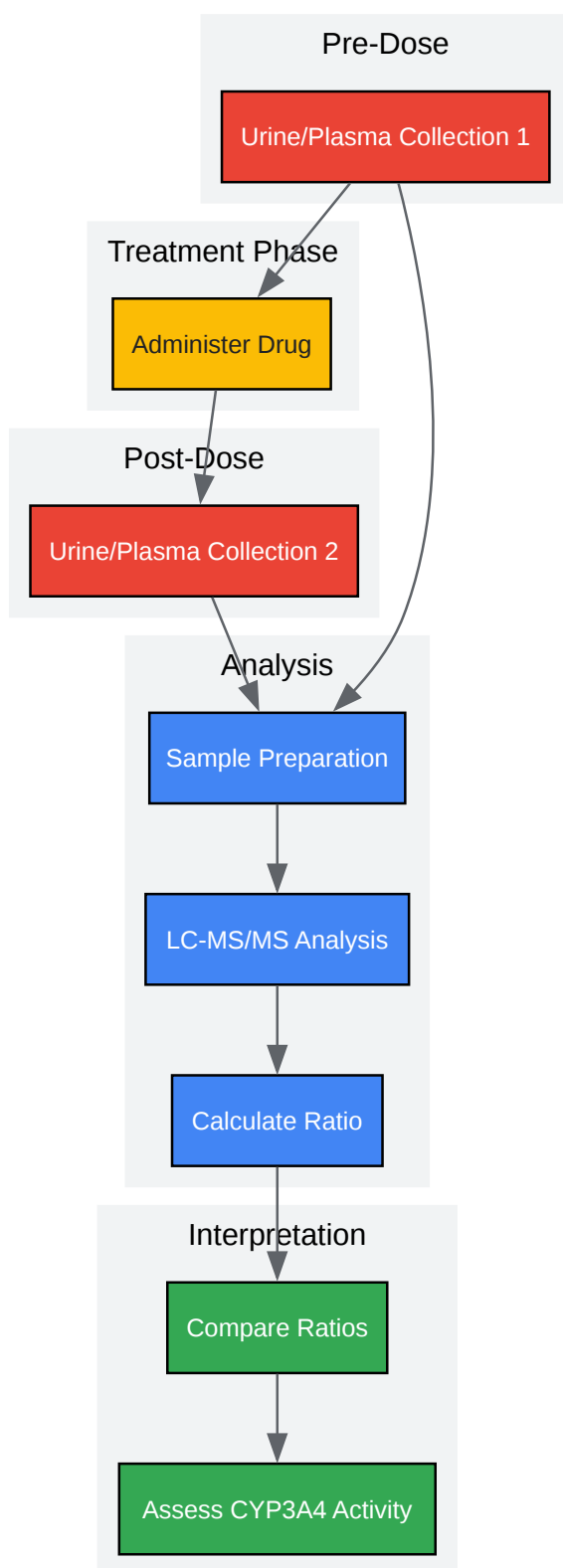
Table 3: LC-MS/MS Parameters

Parameter	Condition
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column	Reversed-phase C18 or Phenyl column (e.g., 2.1 x 100 mm, 2.2 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile or Methanol
Gradient	Optimized for separation of cortisol and 6 β -hydroxycortisol (a typical gradient may start at 20% B and increase to 80% B over 10 minutes)
Flow Rate	0.2 - 0.4 mL/min
Injection Volume	5 - 10 μ L
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Cortisol: 363.2 -> 121.1; 6 β -Hydroxycortisol: 379.2 -> 343.2; 6 β -Hydroxycortisol-d4: 383.2 -> 347.2

Note: The specific MRM transitions may need to be optimized depending on the instrument used.

Experimental Workflow for CYP3A4 Activity Assessment

The following workflow outlines the process of using the 6 β -hydroxycortisol/cortisol ratio to evaluate the effect of a drug candidate on CYP3A4 activity.



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